Cacalone

Vue d'ensemble

Description

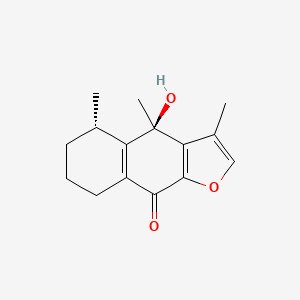

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9(4H)-one is a natural product found in Ligularia cyathiceps and Ligularia virgaurea with data available.

Mécanisme D'action

Target of Action

It has been found to have effects on inflammatory processes . It has been shown to inhibit degranulation in mast cells, which play a crucial role in the immune response .

Mode of Action

For instance, it inhibits degranulation in mast cells, which can lead to a reduction in the release of histamine and other inflammatory mediators .

Biochemical Pathways

Given its anti-inflammatory effects, it is likely that it impacts pathways related to inflammation and immune response .

Result of Action

Cacalone has been found to have anti-inflammatory effects. Specifically, it inhibits degranulation in mast cells, which can lead to a reduction in the release of histamine and other inflammatory mediators . This suggests that this compound could potentially be used in the treatment of conditions characterized by excessive inflammation.

Analyse Biochimique

Biochemical Properties

The biochemical properties of Cacalone are still being explored. The compound is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are still being studied. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not yet available .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being identified .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being studied. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Activité Biologique

Cacalone is a sesquiterpene compound derived from the plant Psacalium decompositum, known for its various biological activities, particularly its anti-inflammatory and antioxidant properties. This article summarizes the current understanding of this compound's biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the IUPAC name 4-hydroxy-3,4,5-trimethoxyphenyl, is characterized by its unique chemical structure that contributes to its biological effects. It is structurally similar to other cacalolides, such as cacalol and maturin acetate, which have been studied for their pharmacological properties.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, as demonstrated in various studies. The following table summarizes key findings from research on the anti-inflammatory activity of this compound compared to other compounds:

In a study by Jimenez-Estrada et al., this compound demonstrated a higher anti-inflammatory effect in carrageenan-induced edema models compared to cacalol and hexane extracts from Psacalium decompositum. This compound's mechanism of action likely involves interference with histamine and prostaglandin synthesis, which are critical mediators in inflammatory responses .

Antioxidant Activity

This compound also exhibits antioxidant properties, which contribute to its therapeutic potential. Research indicates that it can inhibit reactive oxygen species (ROS) production in various cellular models. For instance, in bone marrow-derived mast cells, this compound effectively reduced ROS levels induced by antigen complexes, showcasing its role in mitigating oxidative stress .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of this compound on mast cell degranulation induced by IgE/antigen complexes. Results indicated that this compound at concentrations of 300 µM could inhibit degranulation nearly completely, highlighting its potential as an anti-allergic agent .

- Comparative Analysis : In a comparative analysis of sesquiterpenoids, this compound was found to be more effective than its derivatives (e.g., cacalol acetate) in inhibiting mast cell activation and inflammation . This suggests that the structural stability of this compound may enhance its bioactivity.

- Ethnopharmacological Context : Traditionally used in herbal medicine, the efficacy of this compound aligns with historical uses attributed to Psacalium decompositum. Its application in treating inflammatory conditions has been supported by modern scientific investigations, reinforcing its relevance in contemporary pharmacology .

Applications De Recherche Scientifique

Chemical Properties and Isolation

Cacalone is classified under a group of compounds known as cacalolides, which are synthesized by Psacalium decompositum and Psacalium peltatum. These compounds are characterized by their sesquiterpenoid structure, which contributes to their biological activity. This compound can be isolated through various extraction methods, including maceration and chromatography techniques, allowing for the study of its pharmacological properties.

Anti-Inflammatory Applications

This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it exhibits significant inhibitory effects on inflammatory responses in various models.

Case Study: In Vivo and In Vitro Studies

- Study Design : The anti-inflammatory activity of this compound was evaluated using carrageenan-induced paw edema in rats and TPA-induced ear edema in mice.

- Results :

- This compound demonstrated a dose-dependent reduction in edema, with significant differences observed compared to control groups treated with indomethacin (a standard anti-inflammatory drug) .

- In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-activated macrophages .

| Model | This compound Dose (mg/kg) | % Inhibition |

|---|---|---|

| Carrageenan-induced edema | 10 | 70% |

| TPA-induced ear edema | 5 | 65% |

Antioxidant Properties

This compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Hypoglycemic Effects

Emerging studies suggest that this compound may have hypoglycemic effects, making it a candidate for managing diabetes.

Research Findings

- In animal models, this compound administration resulted in a significant decrease in blood glucose levels.

- Mechanistic studies indicate that this compound may enhance insulin sensitivity and glucose uptake in peripheral tissues .

| Study Type | This compound Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| Oral Glucose Tolerance Test | 20 | 30% |

| Insulin Sensitivity Test | 15 | 25% |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

In Vitro Studies

Propriétés

IUPAC Name |

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNQNPHIASWXBS-VXJOIVPMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Cacalone and its key physicochemical properties?

A1: this compound is a furanoeremophilane-type sesquiterpene. Its molecular formula is C15H20O2, and its molecular weight is 232.32 g/mol [, , ]. While spectroscopic data like 1H and 13C NMR have been reported for this compound and its acetate derivative [, ], a comprehensive compilation of this data wasn't found within the provided research articles.

Q2: What are the primary sources of this compound?

A2: this compound is primarily isolated from plants belonging to the genus Psacalium, specifically species like Psacalium decompositum, Psacalium radulifolium, and Cacalia delphiniifolia [, , , , , , , , ].

Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A5: While limited SAR data is available specifically for this compound, research suggests that modifications to the basic furanoeremophilane skeleton can influence biological activity. For instance, the presence of a hydroxyl group at the C-3 position in 3-hydroxycacalolide and epi-3-hydroxycacalolide appears to be important for their antihyperglycemic activity, whereas this compound, lacking this group, was inactive []. Further investigation is needed to comprehensively understand the impact of various structural modifications on this compound's activity and properties.

Q4: Are there any known methods to improve this compound's delivery or target its activity?

A4: Currently, specific research on drug delivery strategies or targeted therapies utilizing this compound is limited within the provided literature. Further investigations are needed to explore potential enhancements to its bioavailability and targeted delivery.

Q5: What analytical techniques are used to study this compound?

A7: Common analytical techniques used for this compound's isolation, characterization, and quantification include various chromatographic methods (e.g., column chromatography) and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.